molecular formula C6H10ClF3 B13196379 4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane

4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane

Cat. No.: B13196379
M. Wt: 174.59 g/mol
InChI Key: WCHMXJWWARZJPO-UHFFFAOYSA-N
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Description

4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane is an organic compound with the molecular formula C6H10ClF3 It is a halogenated alkane, characterized by the presence of chlorine and fluorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane typically involves halogenation reactions. One common method is the chlorination of 1,1,1-trifluoro-3,3-dimethylbutane using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of 4-hydroxy-1,1,1-trifluoro-3,3-dimethylbutane.

    Elimination: Formation of 1,1,1-trifluoro-3,3-dimethylbutene.

    Oxidation: Formation of 4-chloro-1,1,1-trifluoro-3,3-dimethylbutanone or 4-chloro-1,1,1-trifluoro-3,3-dimethylbutanoic acid.

Scientific Research Applications

4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,1,1-trifluorobutane: Similar structure but lacks the dimethyl groups.

    1-Chloro-3,3,3-trifluoropropane: Shorter carbon chain with similar halogenation.

    4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane: Bromine atom instead of chlorine.

Uniqueness

4-Chloro-1,1,1-trifluoro-3,3-dimethylbutane is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties

Properties

IUPAC Name

4-chloro-1,1,1-trifluoro-3,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClF3/c1-5(2,4-7)3-6(8,9)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHMXJWWARZJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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